molecular formula C16H19N3O2S B11112927 2-(4-ethoxyanilino)-N'-(2-thienylmethylene)propanohydrazide

2-(4-ethoxyanilino)-N'-(2-thienylmethylene)propanohydrazide

Cat. No.: B11112927
M. Wt: 317.4 g/mol
InChI Key: STZIXQAAMLVDHQ-GZTJUZNOSA-N
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Description

2-(4-ethoxyanilino)-N’-(2-thienylmethylene)propanohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both an aniline and a thienyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyanilino)-N’-(2-thienylmethylene)propanohydrazide typically involves the condensation of 2-thienylmethylenehydrazine with 2-(4-ethoxyanilino)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyanilino)-N’-(2-thienylmethylene)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline or thienyl moieties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophiles for alkylation or acylation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-N’-(2-thienylmethylene)propanohydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzyme inhibition studies, or cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyanilino)-N’-(2-thienylmethylene)propanohydrazide
  • 2-(4-chloroanilino)-N’-(2-thienylmethylene)propanohydrazide
  • 2-(4-nitroanilino)-N’-(2-thienylmethylene)propanohydrazide

Comparison

Compared to these similar compounds, 2-(4-ethoxyanilino)-N’-(2-thienylmethylene)propanohydrazide might exhibit unique properties due to the presence of the ethoxy group. This could influence its reactivity, solubility, and biological activity. For instance, the ethoxy group might enhance lipophilicity, potentially improving membrane permeability and bioavailability in a biological context.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C16H19N3O2S/c1-3-21-14-8-6-13(7-9-14)18-12(2)16(20)19-17-11-15-5-4-10-22-15/h4-12,18H,3H2,1-2H3,(H,19,20)/b17-11+

InChI Key

STZIXQAAMLVDHQ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(C)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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